molecular formula C18H16IN3O2 B2779439 Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941510-88-9

Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2779439
CAS No.: 941510-88-9
M. Wt: 433.249
InChI Key: AGHYFEZZSVPKPB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrazine moiety, and a furan ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine moiety, and the attachment of the furan ring. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazine Moiety: This step may involve the use of pyrazine derivatives and coupling reactions.

    Attachment of Furan Ring: This can be done through substitution reactions using furan derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The pyrazine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine moiety may produce dihydropyrazine derivatives.

Scientific Research Applications

Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-2-furyl)methyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide
  • N-[(5-methyl-2-furyl)methyl]-1-{3-[(2-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide

Uniqueness

Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the pyrazine and furan rings. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYFEZZSVPKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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